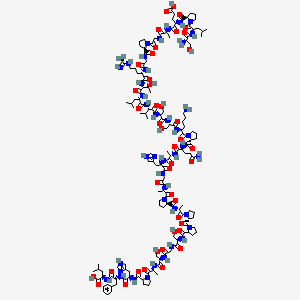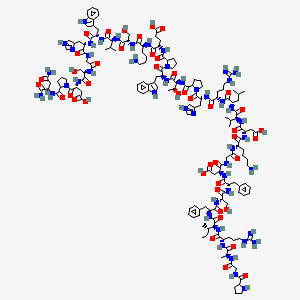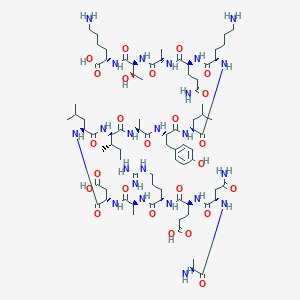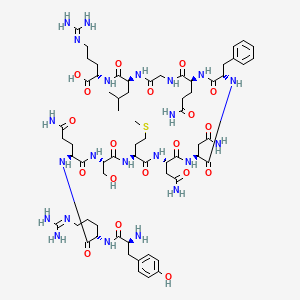
D8-Mmad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D8-MMAD is a deuterated form of MMAD, which is a microtubule disrupting agent.
Applications De Recherche Scientifique
Machine Learning in Diabetes Research
Machine learning and data mining methods are instrumental in transforming the vast data generated from biotechnology and health sciences, such as genetic data and Electronic Health Records (EHRs), into valuable knowledge. In the realm of diabetes research, these methods play a crucial role in understanding and managing the disease by focusing on prediction and diagnosis, complications, genetic background and environment, and healthcare management. Machine learning algorithms, particularly supervised learning approaches like Support Vector Machines (SVM), are extensively used in analyzing clinical datasets to extract valuable knowledge and facilitate further investigation in diabetes mellitus (Kavakiotis et al., 2017).
Polymerization Studies
Studies have been conducted on the polymerization of methyl methacrylate in different solvents using butyllithium and perdeuterated monomer techniques. These research works have led to insights into the polymerization mechanisms, analyzing the structure of the polymers and oligomers formed, and investigating the initiator fragment's role. Such studies provide a deeper understanding of polymer chemistry and can be instrumental in material science for developing new polymeric materials with desired properties (Hatada et al., 1981; Hatada et al., 1986; Ute et al., 1986).
Propriétés
Nom du produit |
D8-Mmad |
|---|---|
Formule moléculaire |
C₄₁H₅₈D₈N₆O₆S |
Poids moléculaire |
779.11 |
Nom IUPAC |
(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1/i4D3,5D3,26D,35D |
Clé InChI |
BLUGYPPOFIHFJS-JVNODLFUSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)





![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)


